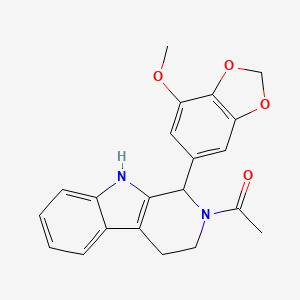
2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants, including the Banisteriopsis caapi vine. Harmine has been studied extensively due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-depressant effects.
作用机制
The anti-cancer effects of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline are thought to be due to its ability to inhibit various signaling pathways involved in cancer cell growth and survival. Harmine has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. Additionally, 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have various other biochemical and physiological effects. Harmine has been shown to have anti-inflammatory effects, with research suggesting that it can inhibit the production of pro-inflammatory cytokines. Harmine has also been shown to have anti-depressant effects, with research suggesting that it can increase the levels of various neurotransmitters, including serotonin and dopamine.
实验室实验的优点和局限性
Harmine has several advantages for lab experiments, including its availability and ease of synthesis. However, one limitation is that 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline can be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are several potential future directions for 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including further exploration of its anti-cancer effects and the development of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-based therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanisms underlying 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline's various therapeutic effects and to identify any potential side effects or toxicity concerns.
合成方法
Harmine can be synthesized through various methods, including extraction from plants, chemical synthesis, and microbial fermentation. One common method involves the extraction of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline from the Banisteriopsis caapi vine using solvents such as ethanol or methanol.
科学研究应用
Harmine has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline can induce apoptosis (cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. Harmine has also been shown to inhibit the growth and metastasis of cancer cells.
属性
IUPAC Name |
1-[1-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-12(24)23-8-7-15-14-5-3-4-6-16(14)22-19(15)20(23)13-9-17(25-2)21-18(10-13)26-11-27-21/h3-6,9-10,20,22H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIHOIYBOOBXHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1C3=CC4=C(C(=C3)OC)OCO4)NC5=CC=CC=C25 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(7-Methoxy-1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

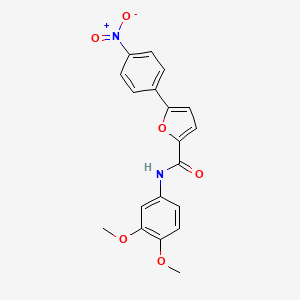
![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-bromobenzamide](/img/structure/B5171767.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)
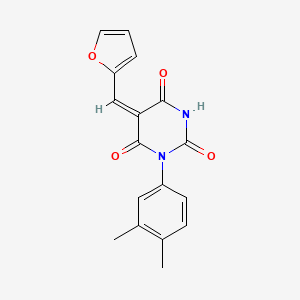

![N-(2-methoxyethyl)-1-(3-methylbutyl)-5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5171790.png)
![ethyl 4-{[N-(3-chloro-2-methylphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5171792.png)
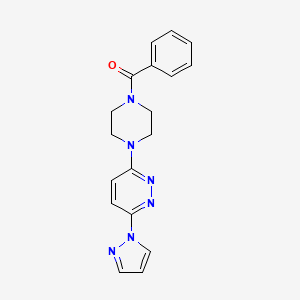
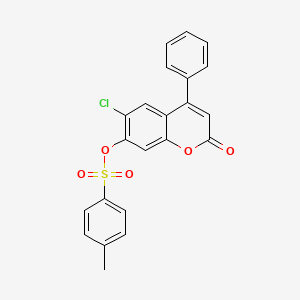

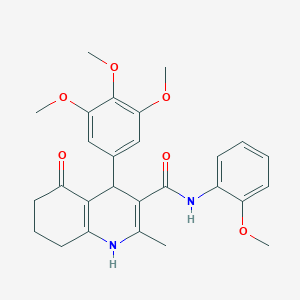
![1-(3,4-dimethylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5171837.png)